molecular formula C18H23NO B257278 4-(Dimethylamino)-1,1-diphenylbutan-1-ol

4-(Dimethylamino)-1,1-diphenylbutan-1-ol

Cat. No. B257278
M. Wt: 269.4 g/mol
InChI Key: WSCHDJUSBOEJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-1,1-diphenylbutan-1-ol, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA is a chiral compound that has two enantiomers, R-DMBA and S-DMBA.

Scientific Research Applications

4-(Dimethylamino)-1,1-diphenylbutan-1-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol has also been used in the synthesis of chiral compounds and as a chiral auxiliary in asymmetric synthesis. In material science, 4-(Dimethylamino)-1,1-diphenylbutan-1-ol has been used as a building block for the synthesis of dendrimers and polymers.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol is not fully understood. However, it has been proposed that 4-(Dimethylamino)-1,1-diphenylbutan-1-ol induces apoptosis in cancer cells by activating the caspase pathway. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G0/G1 phase.
Biochemical and Physiological Effects
4-(Dimethylamino)-1,1-diphenylbutan-1-ol has been shown to have several biochemical and physiological effects. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G0/G1 phase. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol has been shown to have anti-inflammatory and analgesic effects. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol has also been shown to exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-(Dimethylamino)-1,1-diphenylbutan-1-ol has several advantages for lab experiments. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol is a chiral compound that has two enantiomers, R-4-(Dimethylamino)-1,1-diphenylbutan-1-ol and S-4-(Dimethylamino)-1,1-diphenylbutan-1-ol, which allows for the study of chiral effects in biological systems. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol is also easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, 4-(Dimethylamino)-1,1-diphenylbutan-1-ol has some limitations for lab experiments. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol is a synthetic compound that may not accurately mimic the effects of natural compounds in biological systems. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol may also have toxic effects in biological systems, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol has shown potential as an antitumor agent, and further studies are needed to elucidate its mechanism of action and optimize its efficacy. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol also has potential applications in material science, and further studies are needed to explore its use as a building block for the synthesis of dendrimers and polymers. 4-(Dimethylamino)-1,1-diphenylbutan-1-ol may also have potential applications in medicinal chemistry, and further studies are needed to explore its use as a chiral auxiliary in asymmetric synthesis.

Synthesis Methods

4-(Dimethylamino)-1,1-diphenylbutan-1-ol can be synthesized through several methods, including the Grignard reaction, Friedel-Crafts acylation, and reduction of imine. The Grignard reaction involves the reaction of benzophenone with magnesium metal in the presence of anhydrous ether to produce a Grignard reagent. The Grignard reagent is then reacted with N,N-dimethylformamide to produce 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. The Friedel-Crafts acylation method involves the reaction of benzene with benzophenone in the presence of anhydrous aluminum chloride to produce an intermediate. The intermediate is then reacted with N,N-dimethylformamide to produce 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. The reduction of imine method involves the reaction of benzophenone with dimethylamine in the presence of sodium borohydride to produce 4-(Dimethylamino)-1,1-diphenylbutan-1-ol.

properties

Product Name

4-(Dimethylamino)-1,1-diphenylbutan-1-ol

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

4-(dimethylamino)-1,1-diphenylbutan-1-ol

InChI

InChI=1S/C18H23NO/c1-19(2)15-9-14-18(20,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,20H,9,14-15H2,1-2H3

InChI Key

WSCHDJUSBOEJSL-UHFFFAOYSA-N

SMILES

CN(C)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CN(C)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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